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1H-Indazole-1,6-dicarboxylic acid, 6-(1,1-dimethylethyl) 1-methyl ester
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Overview
Description
1H-Indazole-1,6-dicarboxylic acid, 6-(1,1-dimethylethyl) 1-methyl ester is a synthetic organic compound belonging to the indazole family. Indazoles are bicyclic compounds containing a benzene ring fused to a pyrazole ring. This specific compound is characterized by the presence of two carboxylic acid groups and a tert-butyl ester group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indazole-1,6-dicarboxylic acid, 6-(1,1-dimethylethyl) 1-methyl ester typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and ortho-substituted aromatic compounds.
Introduction of Carboxylic Acid Groups: The carboxylic acid groups are introduced via carboxylation reactions, often using carbon dioxide or carboxylating agents.
Esterification: The final step involves esterification, where the carboxylic acid groups are converted to esters using alcohols in the presence of acid catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1H-Indazole-1,6-dicarboxylic acid, 6-(1,1-dimethylethyl) 1-methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Yields alcohols.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
1H-Indazole-1,6-dicarboxylic acid, 6-(1,1-dimethylethyl) 1-methyl ester serves as a building block in the synthesis of more complex molecules. Its structure allows for various chemical transformations, including:
- Oxidation : Produces ketones or aldehydes.
- Reduction : Yields alcohols.
- Substitution : Results in various substituted derivatives depending on the nucleophile used .
Biology
This compound has been investigated for its potential biological activities:
- Antimicrobial Activity : Studies have shown promising results against a range of microbial pathogens.
- Anticancer Properties : Research indicates that derivatives of indazole can interact with cancer cell signaling pathways, potentially inhibiting tumor growth.
Medicine
Due to its unique structural features, this compound is explored as a potential drug candidate. Its interactions with biological targets such as enzymes and receptors are crucial for understanding its therapeutic potential. For instance:
- Enzyme Inhibition : The compound may modulate enzyme activity involved in metabolic pathways relevant to disease processes.
- Receptor Interaction : It may bind to specific receptors influencing cellular responses .
Industrial Applications
In addition to its research applications, this compound is utilized in various industrial processes:
- Material Development : Employed in the synthesis of new materials with desirable properties.
- Chemical Precursors : Acts as a precursor in the production of specialty chemicals and pharmaceuticals .
Case Studies and Research Findings
Several studies have highlighted the applications and efficacy of indazole derivatives:
- A study published in the Journal of Medicinal Chemistry demonstrated that certain indazole derivatives exhibit significant anticancer activity through apoptosis induction in cancer cells.
- Research presented at various international conferences has detailed the antimicrobial efficacy of these compounds against resistant strains of bacteria.
Summary Table of Applications
Field | Application | Notes |
---|---|---|
Chemistry | Building block for complex molecules | Versatile in chemical transformations |
Biology | Antimicrobial and anticancer activities | Potential for drug development |
Medicine | Drug candidate exploration | Interaction with enzymes and receptors |
Industry | Material development and chemical precursors | Used in specialty chemicals production |
Mechanism of Action
The mechanism of action of 1H-Indazole-1,6-dicarboxylic acid, 6-(1,1-dimethylethyl) 1-methyl ester depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
1H-Indazole-1,6-dicarboxylic acid: Lacks the ester groups, making it less reactive in certain chemical reactions.
1H-Indazole-1-carboxylic acid: Contains only one carboxylic acid group, offering different reactivity and applications.
1H-Indazole-3-carboxylic acid: The carboxylic acid group is positioned differently, affecting its chemical behavior.
Uniqueness
1H-Indazole-1,6-dicarboxylic acid, 6-(1,1-dimethylethyl) 1-methyl ester is unique due to its specific substitution pattern, which provides distinct reactivity and potential applications compared to other indazole derivatives. Its combination of carboxylic acid and ester groups allows for versatile chemical modifications and a wide range of uses in research and industry.
Biological Activity
1H-Indazole-1,6-dicarboxylic acid, 6-(1,1-dimethylethyl) 1-methyl ester (CAS Number: 1337881-46-5) is a synthetic organic compound belonging to the indazole family. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure includes both carboxylic acid and ester functional groups, which may contribute to its biological efficacy.
- Molecular Formula : C14H16N2O4
- Molecular Weight : 276.29 g/mol
- Structure : The compound features a bicyclic indazole core with two carboxylic acid groups and a tert-butyl group that enhances its lipophilicity.
Antimicrobial Activity
Research indicates that derivatives of indazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that related indazole derivatives possess activity against various bacterial strains. While specific data on the antimicrobial effects of this compound is limited, its structural analogs have demonstrated promising results in inhibiting bacterial growth .
Anticancer Properties
Indazoles are recognized for their anticancer potential. A study focusing on various indazole derivatives indicated that they can inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. Notably, compounds similar to 1H-Indazole-1,6-dicarboxylic acid have shown effectiveness against cancer cell lines with IC50 values in the low micromolar range . The proposed mechanisms include:
- Inhibition of Bcl2 family proteins.
- Modulation of the p53/MDM2 pathway.
Enzyme Inhibition
The compound's ability to act as an enzyme inhibitor has been explored in various studies. It is suggested that it may interact with specific kinases involved in cancer progression. The inhibition of these kinases leads to reduced proliferation of cancer cells .
The biological activity of this compound likely involves:
- Receptor Interaction : Binding to specific cellular receptors or enzymes.
- Signal Transduction Modulation : Altering signaling pathways that control cell growth and apoptosis.
Comparative Analysis with Similar Compounds
Compound Name | Structure | Anticancer Activity | Antimicrobial Activity |
---|---|---|---|
1H-Indazole-3-carboxylic acid | Lacks ester groups | Moderate | Low |
Indazole derivatives (e.g., 6o) | Varies | High (IC50 = 5.15 µM) | Moderate |
Indazole-3-amines | Varies | High (PLK4 inhibitors) | Low |
Case Studies and Research Findings
Several studies have explored the biological activities of indazoles:
- A study by Paul et al. demonstrated that certain indazole derivatives inhibited Polo-like kinase 4 (PLK4), which is crucial for cancer cell division .
- Another research highlighted the anticandidal activity of related compounds against Candida species, suggesting a broad spectrum of antifungal efficacy .
Properties
CAS No. |
1337881-46-5 |
---|---|
Molecular Formula |
C14H16N2O4 |
Molecular Weight |
276.29 g/mol |
IUPAC Name |
6-O-tert-butyl 1-O-methyl indazole-1,6-dicarboxylate |
InChI |
InChI=1S/C14H16N2O4/c1-14(2,3)20-12(17)9-5-6-10-8-15-16(11(10)7-9)13(18)19-4/h5-8H,1-4H3 |
InChI Key |
IBUULZQOBXODIW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC2=C(C=C1)C=NN2C(=O)OC |
Origin of Product |
United States |
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